2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the pyridine ring and the sulfanyl group. The final step involves the acylation of the amine group with 3-fluoro-4-methylphenyl acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted triazoles, which can have different biological and chemical properties compared to the parent compound.
Scientific Research Applications
2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Imidazoles: Widely used in medicinal chemistry for their broad range of biological activities.
Indoles: Noted for their anti-inflammatory and analgesic activities.
Uniqueness
2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is unique due to its combination of a triazole ring, a pyridine ring, and a sulfanyl group, which confer specific chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
578005-94-4 |
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Molecular Formula |
C18H18FN5OS |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18FN5OS/c1-3-24-17(15-6-4-5-9-20-15)22-23-18(24)26-11-16(25)21-13-8-7-12(2)14(19)10-13/h4-10H,3,11H2,1-2H3,(H,21,25) |
InChI Key |
RWSYSUAYXXNVJK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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